molecular formula C17H24N2O3 B11167688 1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11167688
M. Wt: 304.4 g/mol
InChI Key: XBXRWHSGZCHHCN-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to receptors and modulate their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-pentan-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O3/c1-4-6-12(2)18-17(21)13-9-16(20)19(11-13)14-7-5-8-15(10-14)22-3/h5,7-8,10,12-13H,4,6,9,11H2,1-3H3,(H,18,21)

InChI Key

XBXRWHSGZCHHCN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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